molecular formula C16H18N2O4 B11996123 Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11996123
M. Wt: 302.32 g/mol
InChI Key: HQPKQZOVCGHZFY-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound belonging to the dihydropyridine class. This compound is known for its applications in various fields, including medicinal chemistry, where it serves as a precursor or intermediate in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate typically involves the Hantzsch dihydropyridine synthesis. This method includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions . The reaction is carried out in an organic solvent such as ethanol, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and tetrahydropyridines, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Serves as an intermediate in the synthesis of calcium channel blockers, which are used to treat cardiovascular diseases.

    Industry: Utilized in the production of various pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with biological targets such as calcium channels. The compound inhibits the influx of calcium ions through these channels, leading to vasodilation and reduced blood pressure. This mechanism is similar to that of other dihydropyridine calcium channel blockers .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .

Biological Activity

Dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate (commonly referred to as a member of the 1,4-dihydropyridine family) has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on recent research findings.

Molecular Formula: C17H18N2O6
Molecular Weight: 346.33 g/mol
CAS Number: 21881-77-6
IUPAC Name: Dimethyl 2,6-dimethyl-4-(3-pyridyl)-1,4-dihydropyridine-3,5-dicarboxylate

Biological Activities

  • Calcium Channel Blocker Activity
    • Compounds in the 1,4-dihydropyridine class are primarily known for their role as calcium channel blockers. They exhibit antihypertensive properties by inhibiting calcium influx through voltage-gated calcium channels in vascular smooth muscle cells, leading to vasodilation and decreased blood pressure .
  • Antidiabetic Effects
    • Recent studies have shown that derivatives of 1,4-dihydropyridines can inhibit α-glucosidase activity, an enzyme involved in carbohydrate metabolism. For instance, certain synthesized derivatives demonstrated IC50 values ranging from 35.0 to 273.7 μM against yeast α-glucosidase, significantly lower than the standard drug acarbose (IC50 = 937 ± 1.60 μM) . This suggests potential use in managing Type II diabetes.
  • Anticancer Properties
    • Investigations into the anticancer effects of these compounds have revealed promising results. Specifically, studies indicated that certain derivatives exhibited cytotoxic effects against human colon cancer cell lines (HCT116), highlighting their potential as chemotherapeutic agents .
  • Antimicrobial and Antiinflammatory Activities
    • The compound also shows antimicrobial properties against various pathogens and exhibits anti-inflammatory effects that could be beneficial in treating inflammatory diseases .

Synthesis Methods

The synthesis of this compound typically involves multi-component reactions such as the Hantzsch reaction. This method combines aldehydes with β-keto esters and ammonium salts under controlled conditions to yield high purity products .

Research Findings and Case Studies

StudyFindingsReference
α-Glucosidase InhibitionDemonstrated significant inhibition with IC50 values lower than acarbose
Anticancer ActivityInduced cytotoxicity in HCT116 cell lines
Calcium Channel BlockingEffective in lowering blood pressure in hypertensive models

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, a multicomponent reaction involving a β-keto ester (e.g., dimethyl acetoacetate), an aldehyde (e.g., pyridine-3-carbaldehyde), and ammonium acetate. This method allows for regioselective formation of the 1,4-dihydropyridine core. Reaction optimization often involves solvent selection (e.g., ethanol or methanol), temperature control (reflux conditions), and catalytic acids (e.g., acetic acid) to improve yield . Post-synthesis purification is achieved through recrystallization or column chromatography, with structural confirmation via NMR and X-ray diffraction .

Q. How is the crystal structure of this compound characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. For example, related 1,4-dihydropyridines crystallize in triclinic systems (space group P1) with unit cell parameters such as a = 7.3431 Å, b = 10.6075 Å, c = 13.8449 Å, and angles α = 85.76°, β = 88.12°, γ = 73.53° . Data collection with a Bruker SMART BREEZE CCD diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement using SADABS and SHELXL ensure accuracy. Hydrogen bonding and π-π stacking interactions are analyzed via Hirshfeld surface calculations to confirm supramolecular packing .

Q. What spectroscopic methods are used for initial characterization?

  • NMR : 1^1H and 13^13C NMR identify substituent environments. For example, the pyridinyl proton resonates at δ 8.5–9.0 ppm, while methyl ester groups appear at δ 3.6–3.8 ppm .
  • IR : Stretching vibrations for ester carbonyl (C=O) are observed at ~1700 cm1^{-1}, and N-H (1,4-dihydropyridine) at ~3300 cm1^{-1} .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 375.1846) .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties such as HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces. These correlate with reactivity and biological activity. For instance, a HOMO-LUMO gap of ~4.2 eV indicates moderate electron delocalization in the dihydropyridine ring. IR and NMR spectra are simulated using DFT and compared to experimental data to validate structural assignments .

Q. What strategies resolve contradictions between spectroscopic data and computational predictions?

Discrepancies (e.g., in 1^1H NMR chemical shifts) may arise from solvent effects or crystal packing. Strategies include:

  • Solvent Correction : Apply the IEF-PCM model in DFT to account for solvent polarity.
  • Conformational Analysis : Use molecular dynamics (MD) to identify dominant conformers in solution vs. solid state.
  • XRD Validation : Cross-reference computational bond lengths/angles with crystallographic data (e.g., C-C bond deviations < 0.02 Å) .

Q. How do substituents on the pyridinyl group influence reactivity and biological activity?

Electron-withdrawing groups (e.g., nitro) on the pyridinyl ring reduce electron density at the dihydropyridine N1 atom, altering redox behavior. For example, 3-nitrophenyl derivatives exhibit enhanced antioxidant activity (IC50_{50} ~25 μM in DPPH assays) compared to methoxy-substituted analogs. Molecular docking studies (e.g., AutoDock Vina) reveal substituent-dependent binding affinities to targets like calcium channels (ΔG = -8.2 kcal/mol) .

Q. What advanced techniques analyze intermolecular interactions in the solid state?

  • Hirshfeld Surface Analysis : Quantifies interaction types (e.g., H···H = 55%, C···H = 30% in related compounds) .
  • 3D Energy Frameworks : Visualize lattice energy contributions (e.g., dispersion vs. electrostatic) using CrystalExplorer .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C for methyl ester derivatives) .

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

dimethyl 2,6-dimethyl-4-pyridin-3-yl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C16H18N2O4/c1-9-12(15(19)21-3)14(11-6-5-7-17-8-11)13(10(2)18-9)16(20)22-4/h5-8,14,18H,1-4H3

InChI Key

HQPKQZOVCGHZFY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CN=CC=C2)C(=O)OC

Origin of Product

United States

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